1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.17427596 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one belongs to a class of heterocyclic compounds that have been explored for their various biological activities. Researchers have synthesized and evaluated new coumarin derivatives, showing potential antimicrobial activity, which is related to the structural framework of the compound . These derivatives demonstrate the compound's relevance in the development of new antimicrobial agents (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
Anti-Cancer Activities
Further exploration into related pyrimidin-2,4-diones has uncovered significant anti-cancer activities across a variety of human tumor cell lines. This indicates the potential of compounds within this family, including this compound, to serve as templates for the development of new cancer therapies. The structure-activity relationship studies highlight the importance of specific substituents in enhancing anti-cancer efficacy (Palwinder Singh, Kamaldeep Paul, 2006).
Chemical Synthesis and Self-Assembly
The chemical synthesis of related compounds has demonstrated the ability of these molecules to self-assemble, facilitated by hydrogen bonding. This property is crucial for the development of molecular devices and materials with specific functionalities. The compound's relevance extends to materials science, where its structural features could be exploited for novel applications (M. Bararjanian, S. Balalaie, F. Rominger, Sanaz Barouti, 2010).
Aldose Reductase Inhibition and Antioxidant Activity
Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown promise as selective aldose reductase inhibitors with potential applications in the management of complications arising from diabetes. Moreover, these compounds exhibit significant antioxidant properties, indicating their potential utility in protecting against oxidative stress-related damages (C. La Motta, S. Sartini, L. Mugnaini, F. Simorini, S. Taliani, S. Salerno, A. Marini, F. Da Settimo, A. Lavecchia, E. Novellino, M. Cantore, P. Failli, M. Ciuffi, 2007).
Enantioselective Synthesis of Substituted Piperidines, Pyrrolidines, and Pyrimidinones
The compound's framework has been employed in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its utility in the preparation of biologically active molecules. This synthesis approach is critical for the development of pharmaceuticals with specific chiral centers, affecting the efficacy and safety profile of the drugs (T. A. Johnson, D. Jang, B. Slafer, M. Curtis, P. Beak, 2002).
Properties
IUPAC Name |
6-benzyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22-18-15-19(23(29)25-12-6-2-7-13-25)27(16-17-9-3-1-4-10-17)21(18)24-20-11-5-8-14-26(20)22/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYYAHQUQTWAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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